1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a scaffold widely explored for phosphodiesterase (PDE) inhibition, particularly PDE5, due to its structural resemblance to sildenafil analogs. Key features include:
- 1-Ethyl group: Modulates selectivity and metabolic stability.
- 3-Methyl group: Common in PDE inhibitors to enhance enzyme interaction.
- 6-(2-Phenylethyl): A rare substituent that increases lipophilicity and may influence binding pocket accommodation.
- 5-[(3-Methoxyphenyl)methyl]sulfanyl: A thioether-linked 3-methoxybenzyl group, distinguishing it from sulfonamide-based derivatives.
Properties
IUPAC Name |
1-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-4-28-22-21(17(2)26-28)25-24(31-16-19-11-8-12-20(15-19)30-3)27(23(22)29)14-13-18-9-6-5-7-10-18/h5-12,15H,4,13-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNOWURUGQODKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethyl, methoxybenzyl, methyl, and phenethyl groups. Common synthetic routes may involve:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Introduction of Substituents: The ethyl, methoxybenzyl, methyl, and phenethyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides and thiols under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its potential interactions with biological targets.
Chemical Biology: The compound can serve as a tool for chemical biology research, helping to elucidate the mechanisms of action of various biological molecules.
Industrial Applications: Its potential antimicrobial and anticancer properties may lead to applications in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of 1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. Detailed studies are required to fully elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Position 5 Substituents :
- The target’s thioether-linked 3-methoxybenzyl group contrasts with sulfonamide derivatives (e.g., [7], [12]). Sulfonamides enhance hydrogen bonding with PDE5’s glutamine residue, while thioethers may rely on hydrophobic interactions .
- Chlorosulfonyl groups (e.g., [15]) serve as synthetic intermediates for sulfonamide derivatives but are absent in the target.
Position 6 Substituents :
- The 2-phenylethyl group in the target is unique. Most analogs (e.g., [7], [9]) lack substituents here, suggesting this group may sterically hinder or enhance binding depending on the enzyme’s active site .
Position 1 and 3 Substituents :
Pharmacological and Physicochemical Considerations
- Lipophilicity : The target’s phenylethyl and benzylsulfanyl groups likely increase logP, favoring blood-brain barrier penetration but reducing solubility .
- Synthetic Accessibility : Thioether formation (target) requires nucleophilic substitution, whereas sulfonamide derivatives (e.g., [7]) involve sulfonylation, which may require harsh conditions .
- Selectivity : Piperazinylsulfonyl groups (e.g., [7]) confer PDE5 selectivity, but the target’s thioether may shift selectivity toward other PDE isoforms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
